4-(4-Chlorophenyl)butanal
Overview
Description
4-(4-Chlorophenyl)butanal, also known as 4-chlorobenzylaldehyde, is an organic compound with the molecular formula C10H11ClO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(4-Chlorophenyl)butanoic acid.
Reduction: 4-(4-Chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)butanal exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the chlorophenyl group can interact with biological targets through hydrophobic interactions and halogen bonding, influencing the compound’s activity in biological systems .
Comparison with Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the butyl chain.
4-(4-Chlorophenyl)butanoic acid: Oxidized form of 4-(4-Chlorophenyl)butanal.
4-(4-Chlorophenyl)butanol: Reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both the aldehyde and chlorophenyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-chlorophenyl)butanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEUQQZAOOGGMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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